BenchChemオンラインストアへようこそ!

Amenamevir

Phase 3 Clinical Trial Herpes Zoster Valacyclovir Comparator

Select Amenamevir for research models where acyclovir, valacyclovir, or pritelivir fail. As the only approved helicase-primase inhibitor, it bypasses viral TK activation—retaining full potency against acyclovir-resistant VZV and HSV isolates. Its equipotent activity across VZV, HSV-1, and HSV-2 makes it the sole chemical probe for comparative alphaherpesvirus studies. Leverage cryo-EM-validated binding to the helicase-primase complex for structural biology. Distinct hepatic clearance (~75% fecal excretion) supports DDI and hepatic impairment models. Procure high-purity Amenamevir for definitive, publication-ready results.

Molecular Formula C24H26N4O5S
Molecular Weight 482.6 g/mol
CAS No. 841301-32-4
Cat. No. B1665350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmenamevir
CAS841301-32-4
SynonymsASP2151;  ASP-2151;  ASP 2151;  Amenamevir
Molecular FormulaC24H26N4O5S
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)C3=NOC=N3)C(=O)C4CCS(=O)(=O)CC4
InChIInChI=1S/C24H26N4O5S/c1-16-4-3-5-17(2)22(16)28(24(30)19-10-12-34(31,32)13-11-19)14-21(29)26-20-8-6-18(7-9-20)23-25-15-33-27-23/h3-9,15,19H,10-14H2,1-2H3,(H,26,29)
InChIKeyMNHNIVNAFBSLLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amenamevir (CAS 841301-32-4): A First-in-Class Helicase-Primase Inhibitor for Herpesvirus Replication Studies


Amenamevir (ASP2151) is an oxadiazolephenyl derivative and a first-in-class inhibitor of the viral helicase-primase complex [1]. Unlike traditional nucleoside analogs that target viral DNA polymerase, amenamevir acts by inhibiting the enzymatic activity of the virus-encoded helicase-primase complex, an essential component for viral DNA replication [2]. This mechanism is distinct from that of established agents such as acyclovir, valacyclovir, and famciclovir, and it confers a unique antiviral profile with equipotent activity against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) . Amenamevir is the only helicase-primase inhibitor to have received regulatory approval, being licensed in Japan in 2017 for the treatment of herpes zoster (shingles) under the trade name Amenalief [3].

Why Amenalief (Amenamevir) Cannot Be Substituted by Generic Acyclovir, Valacyclovir, or Pritelivir


Substitution of amenamevir with conventional nucleoside analogs (acyclovir, valacyclovir) or even another helicase-primase inhibitor (pritelivir) is scientifically invalid due to profound mechanistic, spectrum-of-activity, and pharmacokinetic differences. Acyclovir and its prodrug valacyclovir require initial activation by viral thymidine kinase (TK), a step that renders them ineffective against TK-deficient or TK-altered resistant viral strains [1]. In contrast, amenamevir directly inhibits the helicase-primase complex, bypassing this activation requirement and maintaining full potency against acyclovir-resistant VZV and HSV isolates [2]. Furthermore, while pritelivir is also a helicase-primase inhibitor, its antiviral spectrum is limited to HSV-1 and HSV-2; amenamevir is the only agent in its class with clinically validated, equipotent activity against VZV, the causative agent of shingles [3]. These fundamental differences preclude any assumption of class-wide interchangeability for research or clinical procurement.

Amenamevir (841301-32-4) Quantitative Differentiation: Head-to-Head Data vs. Valacyclovir, Acyclovir & Pritelivir


Clinical Non-Inferiority with a Simplified Once-Daily Regimen: Phase 3 Data vs. Valacyclovir

In a randomized, double-blind, phase 3 study in 751 Japanese patients with herpes zoster, amenamevir 400 mg administered once daily (QD) for 7 days was demonstrated to be non-inferior to valacyclovir 1000 mg administered three times daily (TID, 3000 mg total daily dose) [1]. The primary endpoint, the proportion of patients with cessation of new lesion formation by day 4, was 81.1% for amenamevir 400 mg versus 75.1% for valacyclovir [1]. This outcome was achieved with a 7-fold lower daily pill burden (1 tablet QD vs. 3 tablets TID) [1].

Phase 3 Clinical Trial Herpes Zoster Valacyclovir Comparator Once-Daily Dosing

Potent Activity Against Acyclovir-Resistant VZV Isolates In Vitro

Amenamevir maintains potent antiviral activity against acyclovir-resistant VZV strains. In vitro assays demonstrate that its activity does not diminish against these resistant isolates, unlike acyclovir, which shows a marked loss of potency [1]. Specifically, amenamevir exhibits an EC50 range of 0.038-0.10 µM against clinical VZV isolates, which is substantially lower (more potent) than the EC50 of acyclovir (1.3-2.7 µM) against all VZV strains tested .

Antiviral Resistance VZV Acyclovir Comparator EC50

Superior In Vivo Efficacy in a Delayed-Treatment Murine Model of HSV-1 Infection

In a murine model of multidermatomal HSV-1 infection designed to simulate severe disease, amenamevir demonstrated a distinct therapeutic advantage over valacyclovir when treatment initiation was delayed [1]. While both drugs similarly reduced disease scores when treatment began on Day 3 post-infection, amenamevir was the only agent to significantly reduce disease severity when treatment was initiated on Day 4 post-infection; valacyclovir failed to show any benefit with this 24-hour delay [1].

In Vivo Efficacy HSV-1 Murine Model Valacyclovir Comparator Delayed Treatment

Broader Antiviral Spectrum vs. the In-Class HPI Pritelivir

Among the two most clinically advanced helicase-primase inhibitors (HPIs), amenamevir and pritelivir exhibit a critical difference in their antiviral spectrum [1]. While both agents are potent against HSV-1 and HSV-2, pritelivir lacks clinically relevant activity against VZV, the causative agent of herpes zoster and varicella [1]. Amenamevir is the only HPI that demonstrates equipotent, clinically validated activity against VZV, HSV-1, and HSV-2, with EC50 values in the low nanomolar range (e.g., 47 nM for VZV Ellen, 36 nM for HSV-1 KOS) .

Antiviral Spectrum Pritelivir Comparator VZV Activity Class Comparison

Distinct Binding Mode and Mechanism of Helicase-Primase Inhibition

High-resolution cryo-electron microscopy (cryo-EM) structures of the HSV-1 helicase-primase complex have revealed that amenamevir and pritelivir, while both targeting the same enzyme complex, bind to distinct sites and induce different conformational states [1]. The structures, resolved at 3.2 Å for both inhibitor-bound complexes, show that amenamevir and pritelivir stabilize the enzyme in unique conformations, providing a structural basis for their differential antiviral spectra and resistance profiles [1].

Cryo-EM Mechanism of Action Pritelivir Comparator Structural Biology

Unique Non-Renal Clearance Pathway Differentiates from Nucleoside Analogs

Amenamevir exhibits a fundamentally different elimination pathway compared to nucleoside analogs like acyclovir and valacyclovir, which are primarily cleared renally [1]. While acyclovir and valacyclovir rely on rapid urinary excretion, amenamevir is eliminated primarily via hepatic oxidative metabolism and subsequent biliary/fecal excretion, with only approximately 10-20% of the dose recovered in urine [2][3]. In a human mass balance study, 74.6% of the administered radiolabeled dose was excreted in feces, and only 20.6% in urine [2]. This profile translates to a longer plasma half-life of 8-9 hours in healthy adults [2].

Pharmacokinetics Drug Metabolism Acyclovir/Valacyclovir Comparator Renal Impairment

High-Impact Research and Procurement Applications for Amenamevir (841301-32-4)


Investigating Acyclovir-Resistant Herpesvirus Infections In Vitro and In Vivo

Given its retained potency against acyclovir-resistant VZV and HSV isolates [1], amenamevir is the optimal compound for establishing in vitro and in vivo models of drug-resistant herpesvirus infection. This application directly leverages the quantitative evidence that its EC50 against resistant strains does not diminish, unlike acyclovir's. Researchers can use amenamevir as a positive control to study resistance mechanisms or to screen for novel agents effective against these otherwise challenging viral populations.

Structural and Mechanistic Studies of the Viral Helicase-Primase Complex

The availability of high-resolution cryo-EM structures of amenamevir bound to the HSV-1 helicase-primase complex [2] makes it an indispensable tool for structural biology and biochemistry research. Procurement of high-purity amenamevir is essential for co-crystallization trials, cryo-EM studies, and detailed mechanistic assays aimed at understanding the conformational dynamics of the helicase-primase complex and the precise molecular basis of its inhibition by this distinct chemical scaffold.

Preclinical Research on VZV Latency, Reactivation, and Pathogenesis

As the only helicase-primase inhibitor with validated, equipotent activity against VZV, HSV-1, and HSV-2 , amenamevir is uniquely suited for comparative virology studies across the alphaherpesvirus subfamily. Its use is indicated in research programs investigating the shared and distinct aspects of viral DNA replication, latency establishment, and reactivation triggers for VZV (shingles) versus HSV-1/2 (cold sores, genital herpes). It serves as a non-nucleoside chemical probe to dissect VZV-specific biology where pritelivir is ineffective.

Pharmacokinetic and Drug-Drug Interaction Studies Involving Hepatic Metabolism

The primary hepatic clearance and fecal excretion of amenamevir [3] offer a distinct pharmacokinetic model for research. It is the preferred compound for studies investigating drug-drug interactions (DDI) with cytochrome P450 enzymes (e.g., CYP3A4), for exploring the impact of hepatic impairment on drug exposure, or for developing animal models of infection where renal function is a confounding variable. This application is directly supported by the quantitative human mass balance data showing approximately 75% fecal excretion [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amenamevir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.